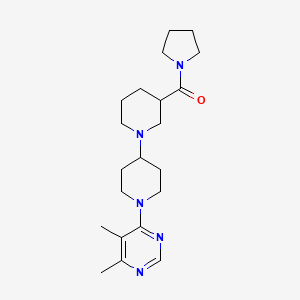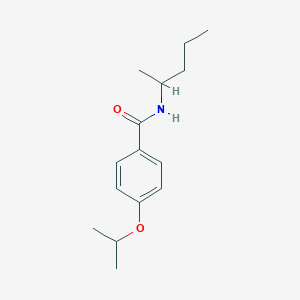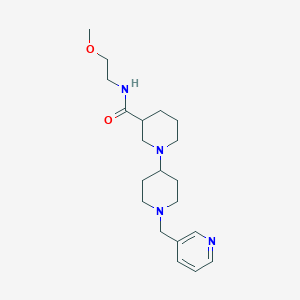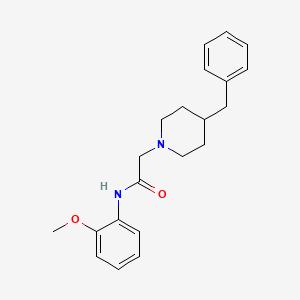
3-(2-furyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one, also known as curcumin, is a natural compound found in turmeric. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in scientific research for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 3-(2-furyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one is complex and involves multiple pathways. It has been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, cell survival, and apoptosis. Curcumin also acts as a free radical scavenger and enhances the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Curcumin also enhances the activity of antioxidant enzymes, which protect cells from oxidative damage. Additionally, this compound has been shown to modulate the expression of genes involved in cell survival, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Curcumin has several advantages for lab experiments, including its low toxicity, availability, and affordability. It can be easily synthesized or extracted from turmeric, making it a cost-effective option for research. However, 3-(2-furyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has limitations in terms of its low solubility and stability, which can affect its bioavailability and efficacy. These limitations can be overcome by using this compound derivatives or nanoformulations.
Direcciones Futuras
There are several future directions for 3-(2-furyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one research. One area of interest is the development of this compound derivatives with improved solubility and stability for better bioavailability and efficacy. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Additionally, the potential use of this compound in the prevention and treatment of metabolic disorders, such as diabetes and obesity, is an area of active research.
Métodos De Síntesis
Curcumin can be synthesized through various methods, including extraction from turmeric and chemical synthesis. The chemical synthesis involves the condensation of acetylacetone and ferulic acid, followed by cyclization and demethylation. The yield of 3-(2-furyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one synthesis can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Its anti-inflammatory and antioxidant properties have been shown to reduce inflammation, oxidative stress, and cell damage in these diseases. Curcumin has also been studied for its potential to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-16(13-6-2-3-7-14(13)17-11)15(18)9-8-12-5-4-10-19-12/h2-10,17H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWSFGLYKHATEG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5367189.png)



![N-(5-bromo-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5367225.png)
![N-pyridin-3-yl-N'-(2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B5367227.png)

![2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5367245.png)
![methyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5367255.png)
![ethyl 4-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5367264.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5367274.png)
![N-[2-(2-methylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5367277.png)

![N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5367299.png)